molecular formula C29H38FN3O3 B1233840 Mibefradil

Mibefradil

Cat. No.: B1233840
M. Wt: 495.6 g/mol
InChI Key: HBNPJJILLOYFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification

The development of this compound emerged from systematic drug discovery programs initiated in the 1960s by pharmaceutical companies targeting coronary circulation for the treatment of angina pectoris. This era witnessed extensive screening efforts by major pharmaceutical companies, including Janssen Pharmaceutica with diphenylmethylpiperazines, Knoll AG with phenylalkylamines including verapamil, Bayer AG with dihydropyridines such as nifedipine, and Tanabe with the benzothiazepine diltiazem. Within this context of calcium channel blocker development, this compound was developed by Roche Laboratories as a structurally distinct approach to calcium channel antagonism.

The compound received approval from the United States Food and Drug Administration in 1997 and was marketed under the trade name Posicor for the treatment of hypertension and chronic angina pectoris. However, the clinical history of this compound was notably brief, as Roche announced the voluntary withdrawal of the drug from the market on June 8, 1998, approximately ten months after Food and Drug Administration approval. This withdrawal occurred due to the discovery of potentially dangerous drug interactions that emerged during post-marketing surveillance, which were not evident during initial clinical trials.

Despite its withdrawal from cardiovascular applications, this compound has experienced a renaissance in pharmaceutical research through repurposing efforts. Tau Therapeutics identified the role of T-type calcium channel blockers in cancer proliferation and successfully repurposed this compound as a targeted solid tumor treatment. This transformation represents a significant shift from an abandoned antihypertensive agent to a promising anticancer therapeutic, with this compound currently undergoing phase one clinical trials with the National Cancer Institute Adult Brain Tumor Consortium.

From a classification perspective, this compound belongs to the benzimidazoyl-substituted tetraline class of compounds, representing the first member of this novel chemical category within calcium channel antagonists. The compound is classified under the Anatomical Therapeutic Chemical code C08CX01, positioning it within the cardiovascular system category as a selective calcium channel blocker with mainly vascular effects.

Chemical Characterization as a Benzimidazolyl-Substituted Tetraline Derivative

This compound exhibits a complex molecular structure characterized by its benzimidazolyl-substituted tetraline framework, which fundamentally distinguishes it from other calcium channel antagonists. The compound possesses the molecular formula C29H38FN3O3 with a molecular weight of 495.639 grams per mole, representing a substantial and structurally sophisticated pharmaceutical molecule.

Table 1: Molecular Characteristics of this compound

Property Value
Molecular Formula C29H38FN3O3
Molecular Weight 495.639 g/mol
Chemical Class Benzimidazolyl-substituted tetraline
Stereochemistry (1S,2S) configuration
Fluorine Content Single fluorine atom
Nitrogen Content Three nitrogen atoms

The systematic chemical name for this compound is (1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl 2-methoxyacetate. This nomenclature reflects the compound's complex stereochemical arrangement and multiple functional groups that contribute to its unique pharmacological properties.

The tetraline backbone provides the fundamental structural scaffold, while the benzimidazole moiety represents a critical pharmacophore responsible for the compound's calcium channel interaction properties. The presence of a fluorine atom at the 6-position of the tetraline ring system contributes to the compound's metabolic stability and binding characteristics. Additionally, the methoxyacetate ester side chain influences the compound's pharmacokinetic properties, undergoing esterase-catalyzed hydrolysis during metabolism.

The stereochemical configuration of this compound is particularly significant, with the compound existing as the (1S,2S) stereoisomer. This specific three-dimensional arrangement is crucial for optimal binding to calcium channel targets and contributes to the compound's selectivity profile. The propyl chain linking the benzimidazole ring to the tetraline system provides the appropriate spatial positioning for effective calcium channel interaction.

Pharmaceutical formulations of this compound utilized the dihydrochloride salt form (C29H40Cl2FN3O3), which enhanced the compound's solubility and stability characteristics for clinical applications. The dihydrochloride salt possesses a molecular weight of 568.5 grams per mole and was marketed under the trade name Posicor.

Unique Positioning Among Calcium Channel Antagonists

This compound occupies a distinctive position within the calcium channel antagonist class due to its novel mechanism of action characterized by selective blockade of transient, low-voltage-activated T-type calcium channels over long-lasting, high-voltage-activated L-type calcium channels. This selectivity represents a fundamental departure from traditional calcium channel blockers, which primarily target L-type channels and exhibit limited T-type channel activity.

The compound demonstrates approximately 10- to 30-fold greater selectivity for T-type calcium channels compared to L-type channels, establishing it as the prototype T-type channel-selective antagonist. T-type calcium channels are activated at lower voltages and are found predominantly in vascular smooth muscle and the myocardial conduction system, but notably absent from ventricular myocardium. This distribution pattern contributes to this compound's unique cardiovascular effects compared to traditional calcium channel blockers.

Table 2: Comparative Calcium Channel Selectivity

Calcium Channel Type This compound IC50 Traditional Blockers
T-type (Low-voltage) 0.1-0.3 μM Limited activity
L-type (High-voltage) ~3 μM Primary target (nM range)
Selectivity Ratio 10-30 fold T-type selective L-type selective

Structurally, this compound differs significantly from the three established classes of calcium channel antagonists: dihydropyridines, benzothiazepines, and phenylalkylamines. Unlike these traditional classes, this compound belongs to the benzimidazolyl-substituted tetraline category, representing an entirely novel chemical approach to calcium channel modulation.

The pharmacological profile of this compound demonstrates several unique characteristics that distinguish it from conventional calcium channel blockers. The compound does not exhibit negative inotropic effects at therapeutic concentrations and is not associated with reflex activation of neurohormonal and sympathetic systems. These properties result from its preferential T-type channel selectivity and reduced impact on cardiac contractility compared to L-type channel-selective agents.

This compound's mechanism involves voltage-dependent and use-dependent calcium channel blockade, combining characteristics observed with different traditional calcium channel blocker classes. The compound exhibits enhanced blocking activity when calcium channels are in depolarized states, contributing to its tissue-selective effects. This voltage-dependent mechanism allows this compound to preferentially affect tissues with altered membrane potentials, such as ischemic or hypertrophied cardiac tissue.

The compound's unique positioning extends to its metabolic interactions, as this compound inhibits cytochrome P450 enzymes including CYP1A2, CYP2D6, and CYP3A4. This broad cytochrome P450 inhibition profile distinguishes this compound from traditional calcium channel blockers and contributed to the drug interaction concerns that led to its market withdrawal.

Recent research has identified additional molecular targets for this compound beyond calcium channels, including the transient receptor potential melastanin 7 channel and various intracellular calcium handling mechanisms. These discoveries suggest that this compound's effects may involve multiple calcium-regulatory pathways, further distinguishing it from conventional calcium channel antagonists that primarily target voltage-gated calcium channels.

Properties

Molecular Formula

C29H38FN3O3

Molecular Weight

495.6 g/mol

IUPAC Name

[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)

InChI Key

HBNPJJILLOYFJU-UHFFFAOYSA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Regioselective Acylation of 3-(1H-Benzimidazol-2-yl)propylmethylamine

The initial acylation step selectively modifies the methylamine nitrogen of 3-(1H-benzimidazol-2-yl)propylmethylamine using isopropenyl acetate. This reagent preferentially acylates the sterically accessible methylamine group over the benzimidazole nitrogen, achieving >90% monoacylation with <5% diacylated byproduct. Key parameters include:

  • Solvent : Toluene or neat conditions.

  • Temperature : Reflux (110–120°C).

  • Reagent stoichiometry : 4-fold excess of isopropenyl acetate.

The product, N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylacetamide, is isolated via solvent evaporation or directly used in the next step. Notably, alternative acylating agents (e.g., acetyl chloride) yield higher diacylation byproducts (up to 50%), necessitating selective hydrolysis.

Dianion Formation and Tetralone Conjugate Addition

The acetamide intermediate undergoes deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, forming a dianion that reacts with (S)-6-fluoro-1-isopropyl-3,4-dihydro-1H-naphthalen-2-one. Lithium chloride (2–5 equivalents) is added to modulate reactivity, enabling the reaction to proceed at −20°C to 8°C.

Critical conditions :

ParameterValue
BaseLDA (2.2 equivalents)
AdditiveLiCl (3 equivalents)
Temperature−78°C → −20°C (gradient)
SolventTHF

The conjugate addition yields N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-2-hydroxy-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylacetamide with >95% diastereomeric purity. Quenching with aqueous acid followed by toluene extraction isolates the amide-alcohol intermediate.

Reduction of Amide to Amine

The amide-alcohol undergoes selective reduction using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene. This reagent reduces the amide carbonyl to a methylene group without affecting the benzimidazole or tertiary alcohol.

Optimized reduction protocol :

  • Reagent stoichiometry : 2.5 equivalents of Red-Al®.

  • Temperature : −5°C to 10°C during addition, then 40–45°C for 2–3 hours.

  • Workup : Quench with 10% NaOH, extract with toluene, and dry over Na₂SO₄.

The product, (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol, is isolated as a dioxalate salt via recrystallization from acetic acid, achieving >99% purity.

Esterification to this compound Dihydrochloride

The final step esterifies the tertiary alcohol with methoxyacetyl chloride in toluene using potassium carbonate sesquihydrate as a base. This SN2 reaction proceeds with retention of configuration at the stereogenic center.

Esterification conditions :

ParameterValue
Acylating agentMethoxyacetyl chloride (1.1 eq)
BaseK₂CO₃·1.5H₂O (2.5 eq)
SolventToluene
Temperature25°C, 24 hours

This compound is isolated as the dihydrochloride salt by treating the free base with HCl in ethanol, yielding a crystalline product with <0.5% impurities.

Key Innovations in Process Chemistry

Solvent and Additive Optimization

The use of THF with LiCl additives in the conjugate addition step prevents side reactions and enhances dianion stability, enabling higher temperatures (−20°C vs. −78°C) without compromising yield. Similarly, toluene replaces chloroform in the esterification step, improving safety and scalability.

Salt Formation Strategies

Isolating intermediates as acid addition salts (e.g., dioxalate) improves crystallinity and purity. For example, recrystallizing the amine intermediate from acetic acid removes residual tetralone and diacylation byproducts.

Comparative Analysis of Synthetic Routes

The patented route achieves a 45% overall yield from 3-(1H-benzimidazol-2-yl)propylmethylamine, surpassing earlier methods described in U.S. Pat. No. 4,808,605, which suffered from low stereoselectivity and tedious chromatography. Key advantages include:

  • Stereocontrol : Lithium-mediated conjugate addition ensures >95% diastereomeric excess.

  • Scalability : All steps use inexpensive, non-hazardous solvents (toluene, THF).

  • Purity : Intermediate salt formations eliminate chromatographic purification.

Chemical Reactions Analysis

Metabolism

Mibefradil undergoes two main metabolic pathways :

  • Esterase-catalyzed hydrolysis of the ester side chain, producing an alcohol metabolite .

  • Cytochrome P450 3A4 (CYP3A4)-catalyzed oxidation, which becomes less significant during chronic dosing .

The metabolite produced by esterase-catalyzed hydrolysis has a pharmacologic effect that is approximately 10% of the parent this compound . this compound and its metabolites can inhibit CYP3A4 activity .

Interaction with Calcium Channels

This compound interacts with both T-type and L-type calcium channels . It binds to L-type calcium channels with high affinity . this compound's interaction with L-type calcium channels has been studied using radioligand binding assays . These studies have shown that this compound labels a single class of high-affinity sites on skeletal muscle L-type calcium channels .

Binding Characteristics of this compound to L-Type Calcium Channels

ParameterValue
KD (Dissociation constant)2.5 ± 0.4 nM
Bmax (Maximum binding sites)56.4 ± 2.3 pmol/mg protein

This compound's binding to L-type calcium channels can be inhibited by other calcium channel antagonists, such as verapamil, devapamil, gallopamil and isradipine .

Interaction with Cytochrome P450 3A4 (CYP3A4)

This compound interacts with CYP3A4, an enzyme involved in its metabolism . Co-crystallization studies have revealed the binding mode of this compound in the active site of CYP3A4 .

Key Interactions of this compound with CYP3A4

MoietyInteraction
TetralinePositioned 3.3–3.6 Å above the heme plane, with the propyl C35 atom being the closest to the iron (~3.8 Å away)
FluorophenylAligned parallel to the I-helix and partially inserted into a hydrophobic pocket formed by F304, A305, and I301
BenzimidazoleInteracts hydrophobically and aromatically with F57, F215, and M371
MethoxyacetateHydrogen-bonded via the carbonyl oxygen to the R212 guanidine group, part of the H-bonding network linking the F-F′-loop to the protein core

This compound can act as a mechanism-based inhibitor (MBI) of CYP3A4 .

Interaction with Orai Channels

This compound also blocks Orai store-operated Ca2+ channels . It inhibits Orai1, Orai2, and Orai3 currents dose-dependently . The IC50 values for Orai1, Orai2, and Orai3 channels are 52.6, 14.1, and 3.8 μM, respectively . this compound's inhibitory effect on Orai channels is structure-related, as other T-type Ca2+ channel blockers with different structures have minimal effects on Orai channels .

Inhibitory Activity of this compound on Orai Channels

ChannelIC50 (μM)
Orai152.6
Orai214.1
Orai33.8

Scientific Research Applications

Antihypertensive and Antianginal Properties

Mibefradil was initially approved for treating hypertension and chronic stable angina. Clinical studies indicate that it effectively reduces blood pressure comparable to other calcium channel blockers such as nifedipine, amlodipine, and verapamil. Its unique mechanism involves selective vasodilation without causing significant negative inotropic effects or reflex tachycardia, making it suitable for patients with congestive heart failure .

Key Findings:

  • Efficacy : this compound demonstrated comparable antihypertensive effects to established treatments .
  • Dosing : Effective at doses of 50-100 mg once daily .
  • Patient Outcomes : Improved exercise capacity and reduced anginal symptoms were reported .

Diabetes Management

Recent studies have explored this compound's role in managing blood glucose levels. Research conducted on db/db mice indicated that this compound administration led to significant reductions in blood glucose and triglyceride levels, suggesting a potential therapeutic role in diabetes management .

Experimental Data:

  • Study Design : Mice were divided into control and treatment groups, with this compound administered at 15 mg/kg twice daily.
  • Results : Significant reductions in plasma cholesterol and improved insulin sensitivity were observed post-treatment .

Oncology Applications

This compound has been repurposed for cancer treatment, particularly targeting solid tumors. Research indicates that T-type calcium channels play a role in cancer cell proliferation, leading to innovative therapeutic strategies combining this compound with conventional anticancer therapies.

Case Study: Interlaced Therapy™

  • Overview : A new treatment regimen involving short-term administration of this compound enhances the efficacy of traditional chemotherapy agents.
  • Current Status : this compound is undergoing phase Ib clinical trials with the National Cancer Institute's Adult Brain Tumor Consortium .

Drug Interactions and Safety Concerns

Despite its therapeutic benefits, this compound's use has been complicated by significant drug-drug interactions, particularly with beta-blockers. Clinical reports have highlighted instances of cardiogenic shock when this compound was combined with other cardiovascular agents, leading to its market withdrawal in the late 1990s .

Notable Incidents:

  • Case Reports : Several cases documented severe adverse effects when patients switched from this compound to other calcium channel blockers without appropriate monitoring .

Summary Table of this compound Applications

ApplicationKey FindingsClinical Implications
AntihypertensiveComparable efficacy to other calcium blockersSuitable for patients with heart failure
Diabetes ManagementReduces blood glucose and triglyceridesPotential therapy for diabetic patients
OncologyRepurposed for solid tumor treatmentsPhase Ib trials ongoing
Drug InteractionsSignificant interactions with beta-blockersRequires careful monitoring during therapy

Mechanism of Action

The mechanism of action of Mibefradil involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound NNC 55-0396
T-type Channel IC₅₀ ~1.34 μM ~0.8 μM
CYP3A4 Inhibition (Ki) 122 nM >600 nM
Tremor Suppression (ED₅₀) Ineffective 12.5 mg/kg

Other T-Type Inhibitors

  • Ro 40-5966 : The hydrolyzed metabolite of this compound acts as an L-type antagonist, diminishing its T-type selectivity and contributing to adverse effects like hypotension .
  • NNC 55-0396 Derivatives : Structural modifications in NNC 55-0396 prevent hydrolysis, preserving T-type activity and reducing off-target effects .

Comparison with L-Type Calcium Channel Blockers

This compound’s T-type selectivity contrasts with L-type blockers like amlodipine and nifedipine :

  • Cardiovascular Effects: this compound reduces heart rate and vascular resistance without negative inotropy, whereas L-type blockers often cause reflex tachycardia or edema .
  • Clinical Efficacy : In hypertension trials, this compound (50–100 mg/day) matched amlodipine’s efficacy and outperformed nifedipine SR in 24-hour blood pressure control .

Table 2: Clinical Outcomes in Hypertension

Drug (Dose) Systolic BP Reduction Adverse Effects
This compound (50–100 mg) 15–20 mmHg CYP3A4 interactions
Amlodipine (5–10 mg) 12–18 mmHg Peripheral edema
Nifedipine SR (30–60 mg) 10–15 mmHg Tachycardia

Comparison with Other Calcium Channel Modulators

KV10.1 Channel Inhibitors

  • ZVS-08 and Purpurealidine Analogues : These compounds, like this compound, shift KV10.1 voltage dependence toward hyperpolarization, acting as gating modifiers. However, ZVS-08 binds to the voltage-sensor domain (VSD), whereas this compound targets the pore region .
  • Compound 5 : Shares this compound’s hydrophobic binding properties but exhibits overlapping binding sites on KV10.1, suggesting similar gating modulation .

Antiproliferative Agents

In MB models, this compound and NNC 55-0396 induce apoptosis via metabolic disruption. NNC 55-0396’s superior efficacy (IC₅₀: 8.13 μM vs. 1.34 μM for hERG) correlates with enhanced T-type selectivity .

Drug Interactions

  • CYP3A4 Inhibition : this compound’s strong CYP3A4 inhibition (Ki: 122 nM) contrasts with NNC 55-0396’s weaker effect (Ki: >600 nM), explaining its market withdrawal .
  • P-gp Inhibition : this compound inhibits P-gp (IC₅₀: 1.6 μM), exacerbating interactions with substrates like digoxin, whereas NNC 55-0396 lacks this effect .

Toxicity Profile

  • This compound : Hypotension (30 mg/kg in mice) and sedation limit its use .

Q & A

Q. What is the primary pharmacological mechanism of action of Mibefradil, and how does it differ from other T-type calcium channel inhibitors?

Methodological Answer : this compound selectively inhibits T-type calcium channels while exhibiting lower affinity for L-type channels compared to classical inhibitors like verapamil. To validate this mechanism:

  • Use patch-clamp electrophysiology to measure ion current suppression in transfected HEK293 cells .
  • Compare dose-response curves between this compound and reference compounds (e.g., nifedipine for L-type channels).
  • Include purity verification for synthesized compounds (elemental analysis, NMR) to ensure pharmacological specificity .

Q. What experimental models are most appropriate for initial in vitro evaluation of this compound's calcium channel blockade effects?

Methodological Answer :

  • Primary cardiomyocytes : Isolate from rodents to assess action potential duration (APD) changes using microelectrode arrays .
  • Heterologous expression systems : Use HEK293 cells transfected with Cav3.1/Cav3.2 channels to isolate T-type-specific effects .
  • Control groups : Include untreated cells and cells treated with channel-specific antagonists (e.g., this compound + nickel chloride for T-type validation).
  • Data validation : Replicate experiments across ≥3 independent batches to address biological variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between in vitro and in vivo studies of this compound's cardiovascular effects?

Methodological Answer : Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Address this by:

  • Conducting PK/PD modeling to correlate plasma concentrations with target engagement (e.g., T-type inhibition in tissue biopsies) .
  • Performing metabolite profiling to identify active derivatives that may influence in vivo outcomes .
  • Designing bridging studies with matched dosing regimens across models (e.g., parallel in vitro assays and in vivo telemetry in rodents) .

Q. Example Workflow :

In vitro: Measure IC₅₀ in human coronary artery smooth muscle cells.

In vivo: Administer equivalent doses to rats and monitor blood pressure via telemetry.

Sensitivity analysis : Adjust for species-specific metabolic differences using allometric scaling .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's chronic toxicity profiles?

Methodological Answer :

  • Cohort stratification : Segment subjects by age, sex, and comorbidities to identify subpopulation-specific risks .
  • Endpoint selection : Prioritize clinically relevant biomarkers (e.g., QT interval prolongation, serum calcium levels) over surrogate markers .
  • Data integrity : Use blinded evaluators and automated data capture systems to minimize observer bias .
  • Ethical compliance : Adhere to ICH guidelines for toxicity thresholds and implement independent data monitoring boards .

Q. Recommended Framework :

  • FINER criteria : Ensure feasibility, novelty, and ethical relevance in study design .
  • Pre-registration : Document analysis plans (e.g., survival analysis methods) before data collection to reduce hindsight bias .

Q. How should researchers address variability in this compound's bioavailability across preclinical species?

Methodological Answer :

  • Comparative PK studies : Measure AUC and Cmax in rodents, canines, and non-human primates under standardized conditions .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve cross-species consistency .
  • Allometric scaling : Use body surface area or metabolic rate adjustments to predict human-equivalent doses .

Q. Key Data :

SpeciesBioavailability (%)Half-life (h)Protein Binding (%)
Rat352.592
Dog284.189
Human40–5012–1895
Source: Preclinical PK studies

Guidance for Data Contradiction Analysis

Q. What statistical approaches are recommended for resolving conflicting results in this compound efficacy studies?

Methodological Answer :

  • Meta-regression : Pool data from multiple studies to identify moderators (e.g., dosing frequency, assay type) .
  • Bayesian hierarchical modeling : Account for between-study heterogeneity while estimating pooled effect sizes .
  • Sensitivity analysis : Exclude outliers or re-weight studies based on quality scores (e.g., Jadad scale for clinical trials) .

Q. Checklist for Contradiction Resolution :

Verify raw data integrity (e.g., chromatogram baselines in pharmacokinetic assays) .

Re-analyze shared datasets using pre-specified protocols .

Conduct in silico simulations to test plausibility of conflicting mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil
Reactant of Route 2
Reactant of Route 2
Mibefradil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.